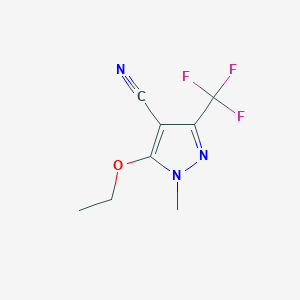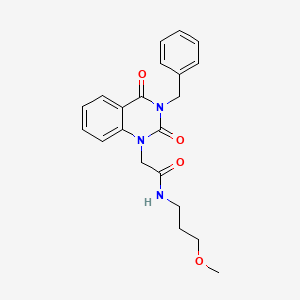
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(3-methoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Compounds in this family are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(3-methoxypropyl)acetamide typically involves multiple steps:
Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the benzyl group: This step may involve the alkylation of the quinazolinone core with benzyl halides under basic conditions.
Attachment of the acetamide moiety: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.
Addition of the methoxypropyl group: This final step may involve the reaction of the intermediate with 3-methoxypropylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions may target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(3-methoxypropyl)acetamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(3-methoxypropyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)acetamide: Lacks the methoxypropyl group.
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-methylacetamide: Contains a methyl group instead of the methoxypropyl group.
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-ethylacetamide: Contains an ethyl group instead of the methoxypropyl group.
Uniqueness
The presence of the methoxypropyl group in 2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(3-methoxypropyl)acetamide may confer unique properties, such as increased solubility, altered pharmacokinetics, or enhanced biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-13-7-12-22-19(25)15-23-18-11-6-5-10-17(18)20(26)24(21(23)27)14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIYXUXRDLTJTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2388110.png)
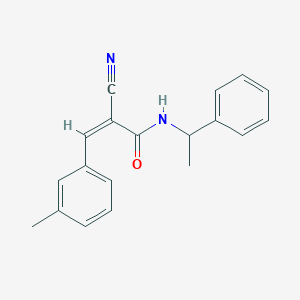

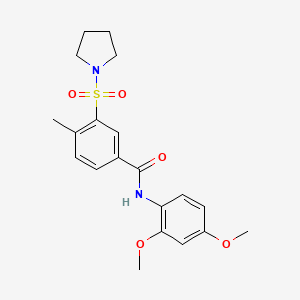
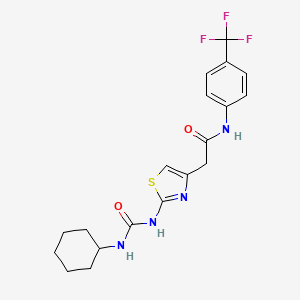
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2388117.png)
![5-(3-isopropoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2388118.png)
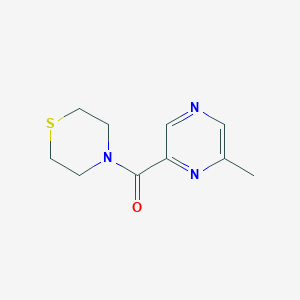
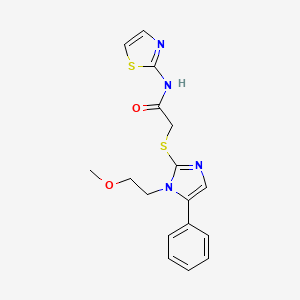
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B2388123.png)



